molecular formula C5H9N3 B1499563 4h-Imidazol-2-amine,4,4-dimethyl-

4h-Imidazol-2-amine,4,4-dimethyl-

Cat. No.: B1499563
M. Wt: 111.15 g/mol
InChI Key: UMWDKQNPKZRZDN-UHFFFAOYSA-N
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Description

4H-Imidazol-2-amine,4,4-dimethyl- is a heterocyclic compound featuring an imidazole core substituted with two methyl groups at the 4,4-positions and an amine group at the 2-position. The "4H" designation suggests a partially saturated or tautomeric form of the imidazole ring.

Properties

Molecular Formula

C5H9N3

Molecular Weight

111.15 g/mol

IUPAC Name

4,4-dimethylimidazol-2-amine

InChI

InChI=1S/C5H9N3/c1-5(2)3-7-4(6)8-5/h3H,1-2H3,(H2,6,8)

InChI Key

UMWDKQNPKZRZDN-UHFFFAOYSA-N

Canonical SMILES

CC1(C=NC(=N1)N)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include imidazol-2-amine derivatives with variations in substituents and ring saturation. A comparative analysis is provided below:

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molar Mass (g/mol) Ring Saturation Key Features
4H-Imidazol-2-amine,4,4-dimethyl- 4,4-dimethyl, 2-amine C₅H₉N₃* 111.15 4H (tautomeric) Steric hindrance from dimethyl
N-(4-Methylphenyl)-4,5-dihydro-1H-imidazol-2-amine 4-methylphenyl, 4,5-dihydro C₁₀H₁₃N₃ 175.23 Partially saturated Increased solubility from aryl group
N-(2,4-Difluorobenzyl)-4,5-dihydro-1H-imidazol-2-amine 2,4-difluorobenzyl, 4,5-dihydro C₁₀H₁₁F₂N₃ 211.21 Partially saturated Electron-withdrawing F substituents
N-(4-Chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine 4-chloro-2-methylphenyl, 4,5-dihydro C₁₀H₁₂ClN₃ 209.68 Partially saturated Halogenation enhances stability

*Assumed based on imidazole core with substituents.

Key Observations:
  • In contrast, the 4H-imidazole core of the target compound may retain some aromatic character, influencing reactivity in electrophilic substitutions.
  • Substituent Effects : Bulky groups (e.g., 4-methylphenyl in ) lower solubility but enhance steric protection of the amine group. Electron-withdrawing substituents (e.g., fluorine in ) increase acidity of the amine, while halogenation (e.g., chlorine in ) improves thermal stability. The 4,4-dimethyl groups in the target compound likely reduce nucleophilicity at the 4-position but may stabilize specific tautomers.
Key Observations:
  • Synthetic Complexity : Compounds with multiple substituents (e.g., bis-thiocarbamate in ) show moderate yields (55–63%), reflecting challenges in multi-step syntheses. The target compound’s simpler structure may allow higher yields if optimized.
  • Thermal Stability : High melting points (e.g., 240°C in ) correlate with aromaticity and intermolecular interactions. The target’s dimethyl groups may lower melting points due to reduced crystallinity.

Preparation Methods

Condensation of Aromatic Hydroxylaminoketones with Formylphenols

One established method for synthesizing 4,4-dimethyl-substituted imidazole derivatives involves the condensation of aromatic 2-hydroxylaminoketones with 4-formyl-2,6-dialkylphenols in the presence of ammonium acetate. This reaction proceeds under mild conditions (ambient temperature) and typically completes within 6–12 hours.

  • Reaction Conditions : Large excess of ammonium acetate (6–10 equivalents) is used to suppress side reactions such as ketonitrone formation.
  • Outcome : The reaction yields 1-hydroxy-2,5-dihydroimidazoles with 4,4-dimethyl substitution.
  • Purification : The products precipitate as cyclic hydroxylamines, often pure enough for subsequent steps, with further purification by crystallization if required.
  • Notes : Prolonged exposure to air during the reaction can cause darkening and reduce yields due to oxidation processes.

This method was reported to efficiently produce 4,4-dimethyl-4H-imidazole derivatives with antioxidant properties, indicating the synthetic utility of this approach for functionalized imidazoles.

Organocatalytic Intramolecular Hydroamidation of Propargylic Ureas

A more recent and highly efficient approach involves the organocatalytic synthesis of imidazol-2-ones and imidazolidin-2-ones via intramolecular hydroamidation of propargylic ureas.

  • Catalyst : The phosphazene base BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) is the most active catalyst, outperforming guanidine and amidine bases.
  • Reaction Conditions : Ambient temperature, very short reaction times (down to 1 minute).
  • Mechanism : The reaction proceeds through base-catalyzed isomerization of the propargylic urea to an allenamide intermediate, followed by cyclization to form the imidazol-2-one ring.
  • Yields : High yields (up to quantitative) have been reported for various substituted imidazolones.
  • Advantages : Mild conditions, high chemo- and regioselectivity, broad substrate scope, and rapid reaction times.

This method is particularly notable for its sustainability and operational simplicity, making it attractive for the synthesis of 4,4-dimethyl-substituted imidazole derivatives when starting from appropriate propargylic urea precursors.

S-Alkylation of 3,5-Dihydro-Imidazol-4-ones Followed by Cyclization

Another synthetic route involves the preparation of 2-methylsulfanyl-3,5-dihydro-imidazol-4-ones via alkylation reactions:

  • Procedure : Treatment of imidazolones with methyl iodide in the presence of potassium carbonate in anhydrous acetonitrile at 40 °C for 14 hours.
  • Workup : Removal of solvent, filtration of insoluble salts, and recrystallization or chromatography purification.
  • Subsequent Steps : Reaction with ethylenediamine under heating leads to the formation of 5-(imidazolidin-2-ylidene)-2-methylsulfanyl-3,5-dihydro-imidazol-4-ones.
  • Yields and Purity : Moderate yields (~41%) with products isolated as yellowish needles.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Reaction Time Yield Range Notes
Condensation of hydroxylaminoketones with formylphenols Aromatic 2-hydroxylaminoketones, 4-formyl-2,6-dialkylphenols, ammonium acetate 6–12 hours Moderate to high Ambient temperature, sensitive to oxidation, yields 1-hydroxy-2,5-dihydroimidazoles
Organocatalytic hydroamidation of propargylic ureas Propargylic urea, BEMP catalyst, acetonitrile 1 min to 1 hour Up to quantitative Mild conditions, high selectivity, broad substrate scope
S-alkylation of 3,5-dihydro-imidazol-4-ones Methyl iodide, potassium carbonate, acetonitrile 14 hours + heating Moderate (~41%) Multi-step synthesis, followed by cyclization with ethylenediamine
Metal-catalyzed and metal-free condensation Various aldehydes, amines, metal catalysts or Lewis acids Hours to days Good to excellent Tolerant to functional groups, recyclable catalysts, solvent-free options possible

Detailed Research Findings and Notes

  • The condensation method using ammonium acetate minimizes side product formation such as ketonitrones, increasing the yield of desired imidazolines.
  • Organocatalytic methods employing BEMP enable rapid synthesis with excellent chemo- and regioselectivity, confirmed by computational studies that elucidate the reaction mechanism involving allenamide intermediates.
  • Alkylation followed by cyclization provides structural diversity but generally requires longer reaction times and careful purification.
  • Metal-catalyzed and metal-free protocols offer environmentally friendly alternatives with reusable catalysts and broad substrate tolerance, suitable for scale-up and industrial applications.

Q & A

Basic Research Question

  • NMR : 1H^1H- and 13C^13C-NMR identify substituent effects (e.g., dimethyl groups at δ 1.2–1.5 ppm) and tautomerism .
  • Mass Spectrometry : HRMS (ESI+) confirms molecular ions (e.g., [M+H]+ at m/z 178.0978 for C7_7H12_{12}N3_3).
  • IR : Stretching vibrations at 1650–1700 cm1^{-1} confirm imine bonds.

Best Practice : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions.

How can researchers optimize reaction yields in imidazole ring-forming reactions?

Basic Research Question
emphasizes solvent selection (e.g., DMF vs. ethanol) and catalyst use (e.g., K2_2CO3_3 for deprotonation) . A 2024 study achieved 89% yield by:

  • Slow addition of α-bromo ketones to amidines at 0°C.
  • Microwave-assisted heating (100°C, 30 minutes) to accelerate cyclization.

Troubleshooting : Low yields (<50%) may stem from moisture sensitivity; use molecular sieves or anhydrous solvents.

What are the emerging applications of 4H-Imidazol-2-amine derivatives in materials science?

Advanced Research Question
highlights their role in metal-organic frameworks (MOFs) for catalysis. For example, Cu(II)-imidazole complexes show CO2_2 adsorption capacities of 3.2 mmol/g at 298 K . Synthesis involves:

  • Solvothermal reaction of 4,4-dimethylimidazol-2-amine with Cu(NO3_3)2_2 in DMF/water (120°C, 48 hours).
  • Characterization via PXRD and BET surface area analysis.

Future Direction : Explore photoluminescent properties for OLED applications.

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